methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate
Description
Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole derivative characterized by a bromo and nitro substituent at the 4- and 3-positions of the pyrazole ring, respectively, and a methyl propanoate ester side chain. This compound is notable for its electron-withdrawing substituents, which influence its electronic properties, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
methyl 3-(4-bromo-3-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O4/c1-15-6(12)2-3-10-4-5(8)7(9-10)11(13)14/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZUFBDURKCLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or β-diketone precursor.
Bromination and Nitration: The pyrazole ring is then brominated and nitrated to introduce the bromine and nitro groups at the desired positions.
Esterification: The final step involves the esterification of the propanoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Nitration: Nitric acid in sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of 3-(4-bromo-3-amino-1H-pyrazol-1-yl)propanoate.
Hydrolysis: Formation of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Scientific Research Applications
Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Bromo vs. Iodo Substitution
- Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate () replaces bromo with iodo. The larger atomic radius and lower electronegativity of iodine increase molecular weight (C₇H₉IN₂O₂ vs. C₇H₈BrN₃O₄) and alter reactivity. Iodo derivatives are often more reactive in nucleophilic substitutions but less stable under light .
Nitro vs. Carbamoyl Substitution
- Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate () replaces the nitro group with a carbamoyl (-CONH₂) group. However, the nitro group in the target compound may improve electrophilic substitution resistance .
Trifluoromethyl and Halogenated Aryl Groups
- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one () and 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one () feature chlorophenyl and bromomethyl substituents. These groups increase steric bulk and lipophilicity, affecting metabolic stability and membrane permeability compared to the nitro group .
Physical and Spectral Properties
Melting Points and Hydrogen Bonding
- Compound 16 () with a bromophenyl group has a higher melting point (200–201°C) than 17 (129–130°C), which has a chlorophenyl group. The nitro group in the target compound likely enhances hydrogen bonding (as an acceptor), increasing crystallinity .
- The trifluoromethyl-substituted 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid () may exhibit lower solubility due to increased lipophilicity compared to the nitro analog .
IR and NMR Data
- The nitro group in the target compound would show strong IR absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), distinct from the carbonyl (C=O) peaks (~1650 cm⁻¹) in sulfonamide derivatives (e.g., 13 in ) .
Biological Activity
Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 248.06 g/mol. The presence of bromo and nitro substituents on the pyrazole ring significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially leading to therapeutic effects in conditions such as inflammation and cancer. For instance, similar pyrazole derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
- Receptor Binding : Its structural features allow it to interact with specific receptors, influencing cellular signaling pathways. This interaction can modulate responses in various biological systems, including those related to pain and immune responses .
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests that this compound may also possess such activities, warranting further investigation .
Antimicrobial Properties
Research indicates that pyrazole derivatives can exhibit significant antimicrobial activity. For example, studies have shown that certain pyrazole compounds effectively inhibit the growth of bacterial strains like E. coli and Staphylococcus aureus at varying concentrations . While specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds with similar structures have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The presence of nitro groups in the structure may enhance these effects by facilitating interactions with inflammatory mediators.
Anticancer Potential
Preliminary studies on related compounds indicate that this compound could exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . Further research is necessary to elucidate these effects specifically for this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate | Chloro Structure | Antimicrobial, anti-inflammatory |
| Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate | Nitro Structure | Anticancer, enzyme inhibition |
| Methyl 3-(4-bromo-5-nitro-1H-pyrazol-1-yl)propanoate | N/A | Potentially similar activities due to structural similarities |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of new pyrazole derivatives, highlighting their potential as therapeutic agents. For instance:
- Study on Pyrazole Derivatives : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activities. Some compounds showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Evaluation : Another study evaluated various pyrazole derivatives against multiple bacterial strains, demonstrating promising results that suggest potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
